molecular formula C15H23N3O6 B12905802 Pro-Pro-Glu

Pro-Pro-Glu

Cat. No.: B12905802
M. Wt: 341.36 g/mol
InChI Key: RFWXYTJSVDUBBZ-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-Pro-Glu typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected proline is first coupled with another proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is then coupled with protected glutamic acid under similar conditions. After the coupling reactions, the protecting groups are removed to yield the final tripeptide .

Industrial Production Methods

Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method offers high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pro-Pro-Glu can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include hydroxyproline derivatives, glutamate derivatives, and substituted peptides with modified functional groups .

Scientific Research Applications

Pro-Pro-Glu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pro-Pro-Glu involves its interaction with specific molecular targets, such as enzymes and receptors. The proline residues contribute to the peptide’s conformational stability, while the glutamic acid residue can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Gly-Pro-Glu: A tripeptide with glycine instead of the second proline.

    Pro-Pro-Gly: A tripeptide with glycine instead of glutamic acid.

Uniqueness

Pro-Pro-Glu is unique due to the presence of two proline residues, which impart rigidity and stability to the peptide structure. This rigidity can influence the peptide’s interaction with other molecules and its overall biological activity. Additionally, the glutamic acid residue provides opportunities for further chemical modifications and interactions .

Properties

Molecular Formula

C15H23N3O6

Molecular Weight

341.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C15H23N3O6/c19-12(20)6-5-10(15(23)24)17-13(21)11-4-2-8-18(11)14(22)9-3-1-7-16-9/h9-11,16H,1-8H2,(H,17,21)(H,19,20)(H,23,24)/t9-,10-,11-/m0/s1

InChI Key

RFWXYTJSVDUBBZ-DCAQKATOSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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